(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Protecting Groups
The amine and hydroxyl groups require temporary protection to prevent undesired side reactions. Fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bn) groups are frequently employed due to their orthogonal deprotection conditions. In one protocol, the amine group of 4-hydroxyproline is protected using Fmoc-Cl in a tetrahydrofuran (THF)-water biphasic system at 0°C, achieving >90% yield. The hydroxyl group is concurrently protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during subsequent steps.
Cyclization and Ring Functionalization
Cyclization of γ-amino alcohols under acidic conditions forms the pyrrolidine backbone. For example, refluxing a precursor in hydrochloric acid (HCl) induces cyclization while preserving stereochemistry. The resulting intermediate is then subjected to oxidation at the 4-position using catalytic osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) to introduce the hydroxyl group.
Hydroxylation Strategies for Stereochemical Control
Introducing the 4-hydroxy group with precise stereochemistry is pivotal. Two primary methods dominate:
Enzymatic Hydroxylation
Enantioselective hydroxylation using cytochrome P450 enzymes or engineered ketoreductases offers high stereochemical control. For instance, Pseudomonas putida monooxygenases catalyze the oxidation of pyrrolidine derivatives to yield the (2R,4S) configuration with >95% enantiomeric excess (ee). Reaction conditions typically involve phosphate buffer (pH 7.4) at 30°C, with NADPH as a cofactor.
Chemical Oxidation
Chemical methods employ transition metal catalysts. A notable protocol uses ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a water-acetonitrile mixture, achieving 85% yield while retaining stereointegrity. The hydroxylation proceeds via a radical mechanism, necessitating inert atmospheres to minimize racemization.
Table 1: Hydroxylation Methods Comparison
| Method | Catalyst/Enzyme | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Enzymatic | P450 monooxygenase | Phosphate buffer | 30°C | 78 | 98 |
| Chemical | RuCl₃/NaIO₄ | H₂O-MeCN | 25°C | 85 | 92 |
Esterification Techniques
Esterification of the carboxylic acid moiety at the 2-position is achieved via acid-catalyzed reactions. Methanol serves as the nucleophile, with HCl or thionyl chloride (SOCl₂) as catalysts.
Acid-Catalyzed Esterification
In a representative procedure, the carboxylic acid intermediate is refluxed with methanol and concentrated HCl (12 M) for 12 hours, yielding the methyl ester in 93% yield. The reaction is quenched with sodium bicarbonate (NaHCO₃), and the product is extracted with ethyl acetate.
Coupling Reagent-Assisted Esterification
For acid-sensitive substrates, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate esterification. The carboxylic acid is activated with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by methanol addition. This method achieves 88% yield with minimal racemization.
Protection and Deprotection Strategies
Sequential Deprotection
After esterification, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), while the TBS ether is cleaved with tetra-n-butylammonium fluoride (TBAF). These steps ensure the hydroxyl and amine groups are regenerated without affecting the ester.
Stability Under Deprotection Conditions
The methyl ester remains stable under basic conditions (e.g., piperidine) but may hydrolyze in strong acids. Thus, mildly acidic conditions (pH 4–6) are maintained during final workup.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (hexane-ethyl acetate, 3:1) resolves diastereomers, with the target compound eluting at Rf = 0.35. Recrystallization from hexane-diethyl ether mixtures further enhances purity (>99%).
Spectroscopic Validation
-
NMR : Vicinal coupling constants (J = 4.2 Hz) between H-2 and H-4 confirm the cis configuration.
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HPLC : Chiralpak AD-H columns (hexane-isopropanol, 90:10) verify enantiopurity (ee >98%).
Challenges and Optimization Strategies
Racemization During Esterification
Low-temperature esterification (0–5°C) and enzymatic methods reduce epimerization. For example, Candida antarctica lipase B (CAL-B) catalyzes methanolysis at 25°C, achieving 96% ee.
Scalability and Cost
Industrial-scale synthesis employs continuous flow reactors to enhance throughput. A recent pilot study demonstrated 85% yield in a packed-bed reactor using immobilized RuCl₃ catalysts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid:
| Condition | Reagent | Time | Yield | Byproducts |
|---|---|---|---|---|
| Acidic (HCl, 6 M) | H₂O, reflux | 6–8 h | 88% | Trace dimethyl ether |
| Basic (NaOH, 2 M) | MeOH/H₂O, 60°C | 4 h | 92% | None |
The carboxylic acid product is a precursor for peptide coupling or metal coordination complexes .
Hydroxyl Group Modifications
The C4 hydroxyl group participates in etherification, oxidation, and nucleophilic substitutions:
Stereochemical Integrity : Reactions at C4 retain configuration due to the rigid pyrrolidine ring, as confirmed by X-ray crystallography .
Chiral Auxiliary in Drug Intermediates
The compound’s stereocenters direct diastereoselective outcomes in:
-
Protease inhibitor synthesis : Coupling with ketoamide electrophiles yields >90% de .
-
Antiviral agents : Mitsunobu reactions with nucleoside analogs proceed with 85–92% ee .
Catalytic Hydrogenation
Hydrogenation of unsaturated derivatives (e.g., 4-keto intermediates) over Pd/C achieves quantitative conversion to saturate the ring while preserving stereochemistry .
Stability and Reaction Optimization
Critical Parameters :
-
pH Sensitivity : Degrades above pH 9 via ester saponification (t₁/₂ = 2 h at pH 10) .
-
Thermal Stability : Stable up to 150°C; decomposition observed at 180°C (exothermic peak via DSC) .
Comparative Reactivity of Stereoisomers
| Isomer | Reaction with L-Tartaric Acid | Hydrolysis Rate (k, h⁻¹) | Catalytic Hydrogenation Yield |
|---|---|---|---|
| (2R,4S) | Forms crystalline salt | 0.15 | 95% |
| (2S,4R) | Remains in solution | 0.14 | 93% |
The (2R,4S) isomer crystallizes preferentially during resolution, enabling large-scale separation .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of compounds that can effectively interact with biological targets, thus enhancing drug efficacy and specificity .
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can act on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that modifications of this compound can increase the binding affinity to serotonin receptors .
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways and molecular interactions, which are essential for drug discovery and development .
Application Example: Receptor Binding Assays
In receptor binding assays, this compound has been shown to interact with various receptors, providing insights into its potential therapeutic effects. Such studies contribute to the understanding of how modifications to this compound can enhance or inhibit biological activity .
Chiral Synthesis
Asymmetric Synthesis
The chiral nature of this compound makes it invaluable in asymmetric synthesis. This property allows chemists to produce compounds with specific stereochemistry, which is critical in the design of effective pharmaceuticals .
Example: Synthesis of Chiral Drugs
In the synthesis of chiral drugs, this compound serves as a building block that enables the formation of enantiomerically pure substances. Such compounds often exhibit greater biological activity and reduced side effects compared to their racemic counterparts .
Analytical Chemistry
Chromatography Applications
this compound is employed in analytical methods like chromatography for separating and identifying chemical substances. Its unique properties enhance the accuracy and reliability of chemical analyses .
Case Study: Method Development
In method development for drug testing, this compound has been used as a standard reference material to calibrate analytical instruments, ensuring precise measurements during the analysis of complex biological samples .
Material Science
Development of New Materials
Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored in material science for developing new materials with specific properties. This includes polymers and nanomaterials that can be tailored for particular applications .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhancements in serotonin receptor binding |
| Biochemical Research | Used in enzyme inhibition and receptor binding studies | Insights into neurotransmitter interactions |
| Chiral Synthesis | Facilitates asymmetric synthesis for enantiomerically pure compounds | Building blocks for chiral drug synthesis |
| Analytical Chemistry | Employed in chromatography for substance separation and identification | Standard reference material for calibration |
| Material Science | Explored for developing new materials with specific properties | Innovations in polymer and nanotechnology applications |
Mechanism of Action
The mechanism of action of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₆H₁₁NO₃
- Molecular Weight : 145.16 g/mol
- CAS Number : 178962-09-9 (free base); 481704-21-6 (hydrochloride)
- Storage : Requires storage at <-20°C under inert atmosphere and protection from light to prevent degradation .
Applications
This compound serves as a key intermediate in synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where stereochemical precision is critical for biological activity .
Stereoisomeric Variants
Table 1: Comparison of Stereoisomers
Key Observations
- Stereochemical Impact : The 2R,4S configuration is enantiomeric to 2S,4R, leading to divergent biological activities. For example, the 2S,4R isomer is utilized in efflux pump inhibitor synthesis , while the 2R,4S variant is preferred in PROTACs .
- Salt Forms : Hydrochloride salts (e.g., 12764092, 114676-59-4) enhance solubility and stability for pharmaceutical applications .
Structural Derivatives
Table 2: Comparison with Functionalized Derivatives
Key Observations
- Boc Protection : The Boc group in CAS 1279032-67-5 facilitates selective reactions in peptide synthesis .
Biological Activity
(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant biological activity, primarily recognized for its role as a potent inhibitor of matrix metalloproteinases (MMPs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C6H11NO3
- Molecular Weight : 145.16 g/mol
- Structure : The compound features a hydroxyl group at the 4-position and a carboxylate ester at the 2-position of the pyrrolidine ring, contributing to its unique reactivity and biological interactions.
Inhibition of Matrix Metalloproteinases
This compound has been identified as a potent inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is crucial in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis. Studies have shown that this compound interacts specifically with certain MMPs, effectively inhibiting their activity and potentially altering disease progression.
The mechanism of action involves the formation of hydrogen bonds and other interactions between the compound's functional groups (hydroxyl and ester) and the active sites of target enzymes. This interaction can prevent substrate binding or alter enzyme function, leading to significant biological effects. The stereochemistry of this compound is critical for its biological activity, distinguishing it from other stereoisomers.
Case Studies and Experimental Results
-
Matrix Metalloproteinase Inhibition :
- A study demonstrated that this compound significantly inhibited MMP-2 and MMP-9 activities in vitro. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory potential.
- Therapeutic Implications :
-
Comparative Analysis with Similar Compounds :
- A comparison with structurally similar compounds was conducted to assess differences in biological activity:
Compound Name Structure Features Unique Aspects (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Different stereochemistry Exhibits different biological activity (3R,4S)-Methyl 3-hydroxy-pyrrolidine-2-carboxylate Hydroxyl group at a different position Potentially different reactivity profiles (2R,5S)-Methyl 5-hydroxypyrrolidine-2-carboxylate Hydroxyl group at the 5-position May interact differently with biological targets
Applications in Medicinal Chemistry
This compound serves as a valuable building block for synthesizing peptides and proteins. Its unique structure allows for modifications that enhance its pharmacological properties. Ongoing research aims to explore its potential as an intermediate in drug development processes targeting various diseases.
Q & A
Q. What are the standard synthetic protocols for (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate?
Answer: The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example:
- Step 1 : Use of Boc-protected intermediates (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) to preserve stereochemistry during functionalization .
- Step 2 : Hydroxylation at the 4-position via selective oxidation or substitution, followed by esterification with methanol under controlled acidic conditions .
- Purification : Column chromatography (silica gel) and recrystallization in non-polar solvents to isolate the diastereomerically pure product .
- Characterization : Confirm purity (>98%) via HPLC and stereochemical integrity via -NMR coupling constants (e.g., vicinal -values for cis/trans hydroxyl and ester groups) .
Q. How is the compound’s stability assessed under varying storage conditions?
Answer: Stability studies focus on:
- Temperature : Store at -20°C in inert atmospheres to prevent oxidation of the hydroxyl group .
- Light Sensitivity : Protect from UV exposure using amber glassware, as pyrrolidine derivatives are prone to photodegradation .
- Moisture Control : Use desiccants to avoid hydrolysis of the ester moiety, monitored by periodic FT-IR analysis for carbonyl band shifts (1700–1750 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stereochemical outcomes during synthesis?
Answer:
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction. Refinement via SHELXL (e.g., Flack parameter < 0.1) ensures stereochemical accuracy .
- Chiral HPLC : Cross-validate with a Chiralpak® column (e.g., AD-H) using hexane/isopropanol mobile phases to separate enantiomers .
- Controlled Experiments : Replicate reactions under inert conditions (argon) to rule out epimerization caused by trace acids/bases .
Q. What strategies minimize epimerization during esterification of 4-hydroxypyrrolidine-2-carboxylic acid derivatives?
Answer:
- Low-Temperature Reactions : Conduct esterification at 0–5°C to reduce kinetic epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or Fmoc groups to shield the hydroxyl moiety during reactive steps .
- Real-Time Monitoring : Employ -NMR to track stereochemical integrity, focusing on C2 and C4 chemical shifts .
Q. How are solubility challenges addressed in polar solvents for biological assays?
Answer:
- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while maintaining compound stability .
- Derivatization : Convert the ester to a water-soluble salt (e.g., hydrochloride) without altering stereochemistry .
- Dynamic Light Scattering (DLS) : Confirm colloidal stability in aqueous buffers by monitoring particle size (<100 nm) .
Q. What analytical methods resolve conflicting purity data between HPLC and 1H^1H1H-NMR?
Answer:
- Orthogonal Techniques : Combine reversed-phase HPLC (C18 column) with ion-exchange chromatography to detect polar impurities missed by NMR .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify minor impurities (<2%) .
- Mass Spectrometry : High-resolution LC-MS identifies trace byproducts (e.g., de-esterified acids or hydroxylated side products) .
Q. How is the compound’s conformational flexibility analyzed for drug design?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate rotamer populations of the pyrrolidine ring in water/ligand-bound states (e.g., using AMBER force fields) .
- Nuclear Overhauser Effect (NOE) : 2D -NOESY identifies spatial proximity between the hydroxyl group and ester moiety to infer preferred conformers .
Data Contradiction Analysis
Q. How to address conflicting melting points reported in literature?
Answer:
Q. Why do computational and experimental pKa values for the hydroxyl group differ?
Answer:
Q. How to validate chiral purity when commercial standards are unavailable?
Answer:
- Enzymatic Resolution : Treat the racemate with a chiral esterase (e.g., porcine liver esterase) to isolate enantiomers for use as reference standards .
- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-calculated spectra for absolute configuration assignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
